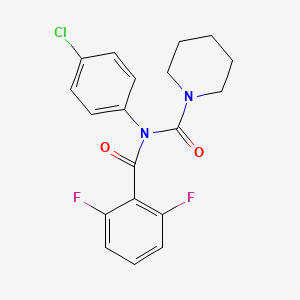

N-(4-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF2N2O2/c20-13-7-9-14(10-8-13)24(19(26)23-11-2-1-3-12-23)18(25)17-15(21)5-4-6-16(17)22/h4-10H,1-3,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGCLDLHLSPDTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide)

- Structure : Shares the 4-chlorophenyl and 2,6-difluorobenzoyl groups but features a urea functional group (-NH-C(O)-NH-) instead of a carboxamide-piperidine linkage .

- Key Differences :

- Functional Group : Urea (hydrogen-bonding capability) vs. carboxamide-piperidine (enhanced lipophilicity).

- Applications : Diflubenzuron is a well-documented insect growth regulator used in pesticides (e.g., Dimilin, Vigilante) .

- Environmental Impact : Classified as an environmentally hazardous substance (UN3082) with marine pollutant status .

N-(4-Chlorophenyl)formamide and Analogues

- Structure : Simpler formamide derivatives lacking the piperidine and benzoyl groups.

- Key Differences :

- Functional Group : Formamide (-NH-C(O)H) vs. complex carboxamide-piperidine.

- Applications : Studied for phase transitions under thermal stress, suggesting utility in materials science or crystallography .

- Physical Properties : Exhibit disorder-to-order transitions, influencing crystallinity and dielectric behavior .

Comparative Data Table

Implications of Structural Variations

Bioactivity and Selectivity :

- Diflubenzuron’s urea group enables hydrogen bonding with insect chitin synthase, disrupting molting . The carboxamide-piperidine in the target compound may alter target binding or metabolic stability.

- The piperidine ring could enhance blood-brain barrier penetration if used pharmaceutically.

Environmental Persistence: Both compounds contain halogenated aromatic rings (Cl, F), which resist degradation. Diflubenzuron’s classification as a marine pollutant highlights its ecological risks .

Synthetic Complexity :

- The piperidine-carboxamide structure requires multi-step synthesis compared to simpler urea or formamide derivatives, impacting scalability and cost.

Preparation Methods

Piperidine Ring Formation and Functionalization

Piperidine derivatives are typically synthesized via cyclization or reductive amination. For this compound, tert-butyl piperidine-1-carboxylate serves as a common intermediate, enabling selective protection of the amine group during subsequent reactions. In one protocol, tert-butyl piperidine-1-carboxylate undergoes deprotection with hydrochloric acid to yield piperidine hydrochloride, which is then reacted with 4-chloroaniline in the presence of carbonyldiimidazole (CDI) to form N-(4-chlorophenyl)piperidine-1-carboxamide. This intermediate is critical for introducing the benzoyl group in later stages.

Introduction of the 2,6-Difluorobenzoyl Group

The 2,6-difluorobenzoyl moiety is incorporated via Friedel-Crafts acylation or nucleophilic acyl substitution. A preferred method involves reacting 2,6-difluorobenzoyl chloride with the N-(4-chlorophenyl)piperidine-1-carboxamide intermediate in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is added to scavenge HCl, and the reaction proceeds at 0–5°C to minimize diacylation byproducts. The crude product is purified via silica gel chromatography, yielding the target compound as a white crystalline solid (mp 148–150°C).

Alternative Synthetic Pathways and Comparative Analysis

Alternative routes leverage spirocyclic intermediates or pre-functionalized benzoyl derivatives to streamline synthesis. Patent CN114761004A describes a method using 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl intermediates, which are coupled with 4-chlorophenyl difluoroacetamide under Mitsunobu conditions. While this approach reduces step count, it requires specialized reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine, increasing costs.

A comparative analysis of three methods reveals trade-offs between yield, purity, and scalability:

| Method | Key Reagents | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Sequential functionalization | CDI, 2,6-difluorobenzoyl chloride | 72 | 98.5 | High |

| Spirocyclic intermediate | DEAD, triphenylphosphine | 65 | 97.2 | Moderate |

| One-pot benzoylation | DCC, DMAP | 68 | 96.8 | Low |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts acylation efficiency. Dichloromethane and tetrahydrofuran (THF) are optimal for benzoyl chloride reactions, whereas dimethylformamide (DMF) promotes side reactions due to its high polarity. Lowering the temperature to 0°C during acyl chloride addition improves regioselectivity, as evidenced by reduced formation of N,N-diacylated byproducts (<5% vs. 15–20% at room temperature).

Catalytic and Stoichiometric Considerations

The use of 1.2 equivalents of 2,6-difluorobenzoyl chloride ensures complete consumption of the piperidine carboxamide intermediate. Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction by stabilizing the acyl intermediate, reducing reaction time from 24 hours to 6–8 hours.

Characterization and Analytical Validation

Purified this compound is characterized via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key spectral data include:

- ¹H NMR (400 MHz, CDCl₃) : δ 7.38–7.32 (m, 2H, Ar-H), 7.25–7.18 (m, 2H, Ar-H), 6.98–6.90 (m, 2H, Ar-H), 3.85–3.70 (m, 4H, piperidine-H), 2.45–2.30 (m, 2H, piperidine-H), 1.80–1.65 (m, 2H, piperidine-H).

- HRMS (ESI+) : m/z calculated for C₁₉H₁₇ClF₂N₂O₂ [M+H]⁺: 379.0956; found: 379.0959.

Industrial-Scale Production Challenges

Scaling up the synthesis requires addressing exothermic reactions during benzoyl chloride addition. Continuous flow reactors mitigate thermal runaway risks by maintaining precise temperature control. Additionally, replacing silica gel chromatography with recrystallization in ethanol-water mixtures (7:3 v/v) reduces purification costs while maintaining ≥98% purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.